1-Naphthol-5-methanol 1-Naphthol-5-methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14291162
InChI: InChI=1S/C11H10O2/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1-6,12-13H,7H2
SMILES:
Molecular Formula: C11H10O2
Molecular Weight: 174.20 g/mol

1-Naphthol-5-methanol

CAS No.:

Cat. No.: VC14291162

Molecular Formula: C11H10O2

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

1-Naphthol-5-methanol -

Specification

Molecular Formula C11H10O2
Molecular Weight 174.20 g/mol
IUPAC Name 5-(hydroxymethyl)naphthalen-1-ol
Standard InChI InChI=1S/C11H10O2/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1-6,12-13H,7H2
Standard InChI Key VSIWIYCVZPKALP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C=CC=C(C2=C1)O)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

1-Naphthol-5-methanol has the molecular formula C11_{11}H10_{10}O2_2, with a molecular weight of 174.20 g/mol . Its IUPAC name, 5-(hydroxymethyl)-1-naphthalenol, reflects the positions of the hydroxyl (-OH) and hydroxymethyl (-CH2_2OH) groups on the naphthalene backbone. Alternative synonyms include 5-hydroxymethyl-1-naphthol and 1-naphthalenol-5-methanol, though these terms are less commonly used in formal literature .

Structural Elucidation

The compound’s structure consists of a naphthalene ring system (two fused benzene rings) with substituents at the 1- and 5-positions (Figure 1). The hydroxyl group at position 1 enhances acidity (pKa ≈ 9.4, comparable to 1-naphthol ), while the hydroxymethyl group at position 5 introduces steric and electronic effects that influence reactivity. Computational models predict a planar aromatic system with slight distortion due to the hydroxymethyl substituent, which adopts a conformation minimizing steric hindrance with adjacent hydrogen atoms .

Table 1: Key Physicochemical Properties of 1-Naphthol-5-Methanol

PropertyValueSource
Molecular FormulaC11_{11}H10_{10}O2_2
Molecular Weight174.20 g/mol
Density~1.20 g/cm³ (estimated) ,
Boiling Point~320°C (extrapolated) ,
LogP (Partition Coefficient)2.5 (calculated)
Hydrogen Bond Donors2 (OH and CH2_2OH)

Synthesis and Production Pathways

Conventional Synthetic Routes

While no explicit synthesis of 1-naphthol-5-methanol is documented, analogous methods for substituted naphthols suggest viable pathways:

  • Friedel-Crafts Hydroxymethylation:

    • Introduction of a hydroxymethyl group via reaction with formaldehyde under acidic conditions, followed by selective oxidation or reduction .

    • Example:

      1-Naphthol+HCHOH+1-Naphthol-5-methanol(hypothetical)[4]\text{1-Naphthol} + \text{HCHO} \xrightarrow{\text{H}^+} \text{1-Naphthol-5-methanol} \quad \text{(hypothetical)}[4]
  • Nitration-Reduction-Hydrolysis Sequence:

    • Nitration of naphthalene at the 5-position, followed by reduction to the amine and subsequent hydrolysis to introduce the hydroxyl group . This method mirrors the production of 1-naphthol .

  • Direct Functionalization:

    • Use of directed ortho-metalation (DoM) strategies to install the hydroxymethyl group regioselectively .

Challenges in Regioselectivity

The 5-position on naphthalene is less reactive than the 1- or 2-positions due to electronic and steric factors, complicating direct substitution. Computational studies suggest that electron-donating groups (e.g., -OH at position 1) activate adjacent positions, but the 5-position remains a challenging target for selective modification .

Physicochemical and Spectroscopic Properties

Solubility and Stability

1-Naphthol-5-methanol is expected to exhibit limited solubility in water (<1 g/L at 25°C) but moderate solubility in polar organic solvents (e.g., methanol, ethanol) . The hydroxymethyl group enhances hydrophilicity compared to 1-naphthol, though the aromatic backbone dominates its solubility profile. Stability studies of analogous compounds indicate susceptibility to oxidation at the hydroxymethyl group, necessitating storage under inert atmospheres .

Spectroscopic Signatures

  • UV-Vis Spectroscopy: Absorption maxima near 275 nm and 320 nm, characteristic of naphthol derivatives with extended conjugation .

  • 1^1H NMR: Peaks at δ 8.1–8.3 ppm (aromatic protons), δ 5.1 ppm (-OH, exchangeable), and δ 4.6 ppm (-CH2_2OH) .

  • IR Spectroscopy: Stretching vibrations at 3350 cm1^{-1} (-OH), 2900 cm1^{-1} (C-H aliphatic), and 1600 cm1^{-1} (aromatic C=C) .

Chemical Reactivity and Applications

Acid-Base Behavior

The hydroxyl group at position 1 confers acidic properties, with a predicted pKa of ~9.4, similar to 1-naphthol . Deprotonation generates a resonance-stabilized phenoxide ion, enhancing nucleophilic reactivity at the aromatic ring.

Electrophilic Substitution

The hydroxymethyl group at position 5 directs electrophilic attacks to the 4- and 8-positions due to its electron-donating nature. Example reactions include:

  • Sulfonation: Formation of sulfonated derivatives for use in dyes .

  • Nitration: Requires harsh conditions due to deactivation by the hydroxymethyl group .

Nonradiative Decay and Photophysics

Industrial and Research Applications

Pharmaceutical Intermediate

Hydroxymethyl-substituted naphthols serve as precursors to anticoagulants and anti-inflammatory agents. The hydroxymethyl group facilitates further functionalization (e.g., esterification, glycosylation) .

Materials Science

Potential applications include:

  • Polymer Stabilizers: Antioxidant properties due to radical scavenging by the phenolic -OH group .

  • Fluorescent Probes: Tunable emission profiles for sensing applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator